molecular formula C10H12Cl2N2O2 B592120 tert-Butyl (2,6-dichloropyridin-4-yl)carbamate CAS No. 501907-61-5

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Cat. No. B592120
CAS RN: 501907-61-5
M. Wt: 263.118
InChI Key: DEEVITBIJFESEP-UHFFFAOYSA-N
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Description

“tert-Butyl (2,6-dichloropyridin-4-yl)carbamate” is a chemical compound with the molecular formula C10H12Cl2N2O2 . It has a molecular weight of 263.12 g/mol . The IUPAC name for this compound is tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) . The Canonical SMILES is CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 262.0275830 g/mol and the monoisotopic mass is also 262.0275830 g/mol .

Scientific Research Applications

Crystal Structure and Molecular Interactions

One area of application involves the examination of crystal structures and molecular interactions. For instance, studies have shown that compounds similar to tert-Butyl (2,6-dichloropyridin-4-yl)carbamate can form isomorphous crystal structures through simultaneous hydrogen and halogen bonds involving the carbonyl group, indicating its potential for forming stable crystal lattices and studying intermolecular interactions (Baillargeon et al., 2017).

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate or reactant in various chemical reactions. For example, its derivatives have been synthesized and structurally characterized to explore the interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures, which are crucial for developing new materials and chemical entities (Das et al., 2016).

Catalysis and Organic Synthesis

This compound also plays a role in catalysis and organic synthesis. Research has demonstrated its use in rhodium-catalyzed enantioselective addition reactions, preparation of complex organic molecules, and studying the effects of molecular structure on reactivity and catalysis outcomes. For instance, the preparation of (S)-tert-Butyl (4-Chlorophenyl)(Thiophen-2-yl)Methylcarbamate via rhodium-catalyzed reactions showcases the compound's utility in synthesizing enantioselective substances (Storgaard & Ellman, 2009).

Photoredox Catalysis

Moreover, the compound has found applications in photoredox catalysis, a cutting-edge area in organic synthesis. A recent study utilized a derivative of this compound in a photoredox-catalyzed cascade reaction to assemble 3-aminochromones under mild conditions, highlighting the compound's versatility in facilitating innovative synthetic routes (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEVITBIJFESEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663154
Record name tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501907-61-5
Record name tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate
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